Dipyridamole monoacetate

描述

Dipyridamole is a phosphodiesterase inhibitor used to prevent postoperative thromboembolic events . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .

Molecular Structure Analysis

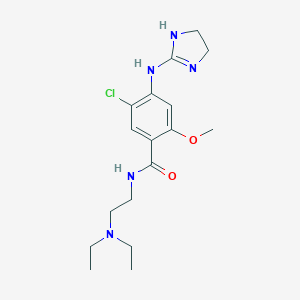

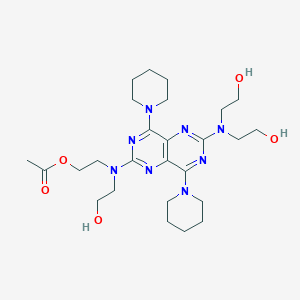

Dipyridamole is a small molecule with the chemical formula C24H40N8O4 . It is structurally related to several phosphodiesterase (PDE) gene families (PDE1–PDE11) .

Chemical Reactions Analysis

Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .

科学研究应用

Antiviral Applications : Dipyridamole has been shown to potentiate the effect of antiviral dideoxynucleoside drugs against HIV-1 by inhibiting the salvage of competing physiological nucleosides, as described in a study by Patel et al. (1991) in "Antimicrobial Agents and Chemotherapy" (Patel et al., 1991).

Cardiovirus Research : A study by Fata-Hartley and Palmenberg (2005) in the "Journal of Virology" noted that dipyridamole effectively inhibits mengovirus RNA replication, providing a useful tool for distinguishing between viral translation and RNA replication in cardiovirus research (Fata-Hartley & Palmenberg, 2005).

Therapeutic Benefits : Balakumar et al. (2014) in "Pharmacological Research" discussed the potential of dipyridamole in preventing secondary stroke, reducing inflammation, and oxidative stress, though its precise clinical application remains unclear (Balakumar et al., 2014).

Treatment of Chronic Stable Angina Pectoris : According to Picano (2001) in the "European Heart Journal," dipyridamole is an effective and safe treatment for chronic stable angina pectoris, with a similar effect to placebo in terms of time to first anginal pain and ST segment depression (Picano, 2001).

Influence on Endothelial Cell Metabolic Activity : A study by Aznar-Salatti et al. (1991) in "Thrombosis Research" showed that dipyridamole treatment alters endothelial cell metabolic activity, influencing the thrombogenic properties of extracellular matrix generated by treated cells (Aznar-Salatti et al., 1991).

Diabetes Mellitus Treatment : Sharma et al. (2014) in the "International Journal of Cardiology" found that low-dose dipyridamole treatment partially prevents diabetes mellitus-induced vascular endothelial and renal abnormalities in rats, suggesting potential therapeutic benefits for diabetic patients (Sharma et al., 2014).

Coronary Artery Disease Detection : The dipyridamole-echocardiography test is a valuable pharmacologic stress test for detecting coronary artery disease, as noted by Picano (1989) in the "European Heart Journal" (Picano, 1989).

安全和危害

未来方向

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in coronary artery disease (CAD) and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

属性

IUPAC Name |

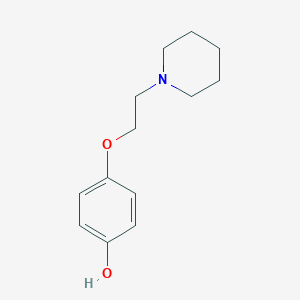

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTUIQSSWULYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145968 | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyridamole monoacetate | |

CAS RN |

103638-43-3 | |

| Record name | Dipyridamole monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。